molecular formula C9H10ClNO2 B2633467 3-Aminochroman-4-one hydrochloride CAS No. 14105-88-5

3-Aminochroman-4-one hydrochloride

Cat. No.: B2633467
CAS No.: 14105-88-5
M. Wt: 199.63
InChI Key: YUWWVDYPEZGAEW-UHFFFAOYSA-N
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Description

3-Aminochroman-4-one hydrochloride is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chromanone core structure with an amino group at the third position and a hydrochloride salt form. This compound is significant in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminochroman-4-one hydrochloride typically involves the following steps:

    Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

    Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Aminochroman-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group in the chromanone ring can be reduced to form chromanol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Nitro and nitroso derivatives.

    Reduction Products: Chromanol derivatives.

    Substitution Products: Various substituted aminochromanone derivatives.

Scientific Research Applications

3-Aminochroman-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminochroman-4-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell proliferation, apoptosis, and inflammation.

    Receptor Binding: The compound can bind to specific receptors, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 3-Aminochroman-4-one hydrochloride is unique due to the presence of the amino group at the third position, which imparts distinct chemical reactivity and biological activity compared to other chromanone derivatives.

Properties

IUPAC Name

3-amino-2,3-dihydrochromen-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7H,5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWWVDYPEZGAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14105-88-5
Record name 3-Aminochroman-4-one hydrochloride
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